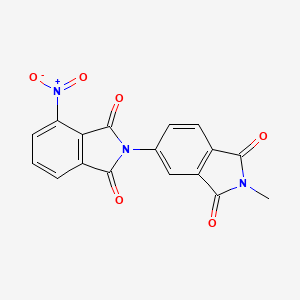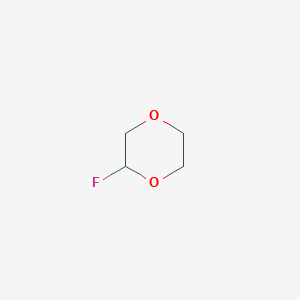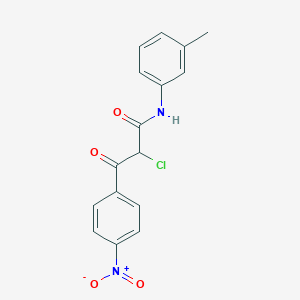
2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone is a complex organic compound with the molecular formula C17H9N3O6 and a molecular weight of 351.278 g/mol This compound is characterized by its unique biisoindolyl structure, which includes two isoindoline units connected through a tetraone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the methyl and nitro groups at the desired positions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The nitro and methyl groups can be substituted with other functional groups to create a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized biisoindolyl compounds .
Aplicaciones Científicas De Investigación
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline scaffold and exhibit similar reactivity and applications.
Indole derivatives: These compounds have a similar aromatic structure and are known for their biological activities.
Uniqueness
2’-Methyl-4-nitro-(2,5’)biisoindolyl-1,3,1’,3’-tetraone is unique due to its biisoindolyl structure, which provides distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C17H9N3O6 |
|---|---|
Peso molecular |
351.27 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-dioxoisoindol-5-yl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C17H9N3O6/c1-18-14(21)9-6-5-8(7-11(9)15(18)22)19-16(23)10-3-2-4-12(20(25)26)13(10)17(19)24/h2-7H,1H3 |
Clave InChI |
JSHRZCRELULVFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)



![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)


![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)
